2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12N6O2S2 and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research : Scientists have synthesized hydroxyl group-protected DDMP derivatives to understand the source of antioxidant activity. These derivatives were evaluated for their ability to scavenge free radicals, including ABTS˙+, DPPH, and galvinoxyl radicals. Interestingly, the introduction of protecting groups to the free hydroxyl groups of DDMP decreased their reducing abilities. Notably, the hydroxyl group at the olefin position significantly impacted DDMP’s antioxidant activity, suggesting that the unstable enol structure within DDMP plays a key role .
- Characteristics : The hydroxylammonium salt exhibited high density (1.97 g cm⁻³), acceptable decomposition temperature (Td = 197 °C), low sensitivities, and excellent detonation velocity (9069 m s⁻¹) and pressure (39.5 GPa) .
- Compound : Among derivatives, one compound (22i) demonstrated remarkable anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines (IC50 values: 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively). Additionally, it exhibited potent c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Antioxidant Properties
High-Energy-Density Material
Anti-Tumor Activity
Antifungal Properties
properties
IUPAC Name |
2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S2/c23-12-8-11(10-4-2-1-3-5-10)22-14(18-12)20-21-16(22)26-9-13(24)19-15-17-6-7-25-15/h1-8H,9H2,(H,17,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSJLKMTZWZLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide |
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